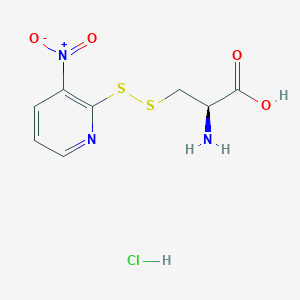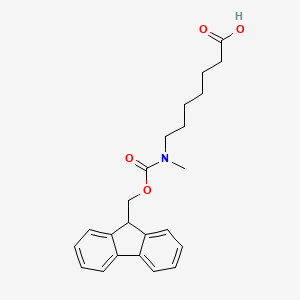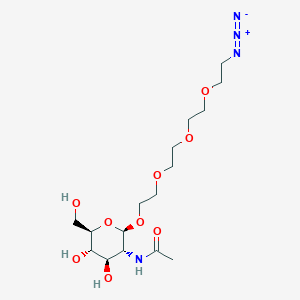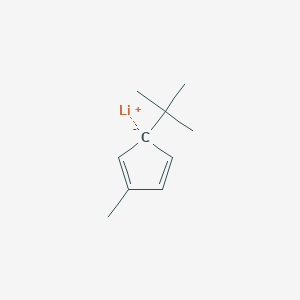![molecular formula C23H23Cl3N3V B6297938 {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 288313-90-6](/img/structure/B6297938.png)
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride, commonly referred to as V(III)PY, is a coordination complex of vanadium and an organic ligand. It is a versatile compound with a wide range of applications in scientific research. V(III)PY has been extensively studied due to its unique properties, such as its ability to act as a catalyst in various reactions.
Applications De Recherche Scientifique
V(III)PY has a wide range of applications in scientific research. It has been used as a catalyst in various reactions, such as the oxidation of alcohols, the hydrolysis of esters, and the reduction of nitro compounds. In addition, V(III)PY has been used as a ligand in coordination chemistry and has been used to study the properties of transition metal complexes. It has also been used in the synthesis of various organic compounds and has been used to study the structure of proteins.
Mécanisme D'action
The mechanism of action of V(III)PY is complex and not fully understood. However, it is believed that the vanadium ion in the complex acts as a Lewis acid, which facilitates the transfer of electrons between molecules. This allows the formation of new bonds, which is necessary for the catalytic activity of V(III)PY.
Biochemical and Physiological Effects
The biochemical and physiological effects of V(III)PY are not well understood. However, it is believed that the vanadium ion in the complex is capable of binding to a variety of proteins and enzymes, which could potentially affect their activity. In addition, V(III)PY has been shown to have antioxidant properties, which could potentially have beneficial effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
V(III)PY has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in organic solvents, which makes it easy to work with. In addition, it is a relatively inexpensive compound and is widely available. However, V(III)PY has some limitations as well. It is a coordination complex, which means that it is not very soluble in water. In addition, it is a relatively large molecule, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for V(III)PY. One potential direction is the use of V(III)PY as a drug delivery system. This could be used to deliver drugs to specific sites in the body, such as cancer cells. In addition, V(III)PY could be used to study the structure and function of proteins, which could lead to a better understanding of biological processes. Finally, V(III)PY could be used as a catalyst in the synthesis of organic compounds, which could lead to the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of V(III)PY is a multi-step process. The first step involves the reaction of vanadium trichloride with a pyridine-2-carboxaldehyde in a basic medium, such as an aqueous solution of sodium hydroxide. This reaction yields an intermediate compound, which is then reacted with an N-2-methylphenylimine in order to form V(III)PY. The final product is a yellow-green crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3.3ClH.V/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;;/h5-15H,1-4H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBBLHYWAJUPEZ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
